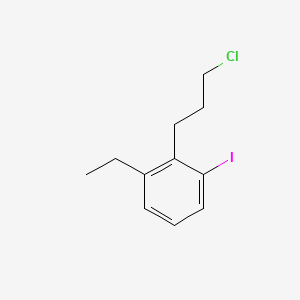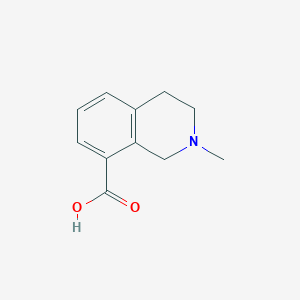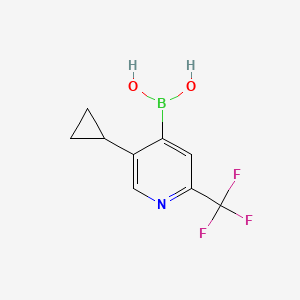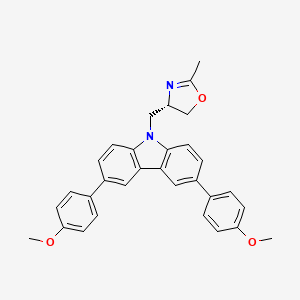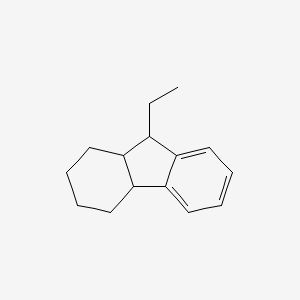
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene is an organic compound with the molecular formula C15H20 It is a derivative of fluorene, characterized by the addition of an ethyl group and the saturation of the fluorene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene typically involves the hydrogenation of 9-ethylfluorene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure complete hydrogenation of the fluorene ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is essential for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen or nitro groups.
Applications De Recherche Scientifique
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
Materials Science: The compound is studied for its potential use in creating novel materials with unique mechanical and thermal properties.
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mécanisme D'action
The mechanism by which 9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene exerts its effects depends on its specific application. In organic electronics, its mechanism involves the transfer of electrons and holes within the material, contributing to its luminescent properties. The molecular targets and pathways involved are primarily related to its electronic structure and interactions with other materials in the device.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,4A,9,9A-hexahydro-1H-fluorene: A similar compound without the ethyl group, used in similar applications.
9-Methyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene: Another derivative with a methyl group instead of an ethyl group.
2,3,4,4A,9,9A-hexahydro-1H-carbazole: A structurally related compound with a nitrogen atom in the ring system.
Uniqueness
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene is unique due to the presence of the ethyl group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications where specific electronic characteristics are desired, such as in OLEDs and other electronic devices.
Propriétés
Numéro CAS |
100950-88-7 |
|---|---|
Formule moléculaire |
C15H20 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
9-ethyl-2,3,4,4a,9,9a-hexahydro-1H-fluorene |
InChI |
InChI=1S/C15H20/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h3,5,7,9,11,13,15H,2,4,6,8,10H2,1H3 |
Clé InChI |
LUWWOYAYCAJVIN-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2CCCCC2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


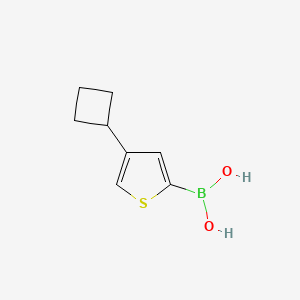
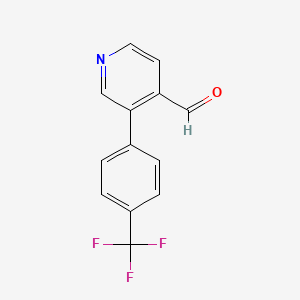
![3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B14074970.png)
![(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14074971.png)
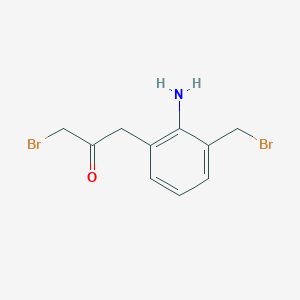
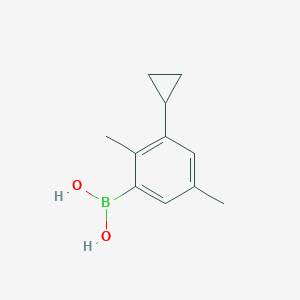
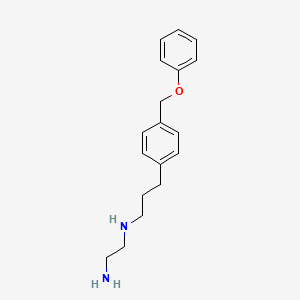
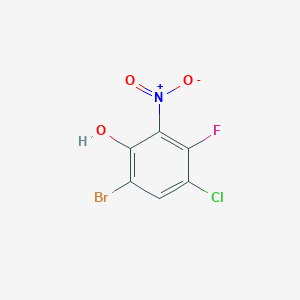
![2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate](/img/structure/B14075005.png)

